1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is known for its biological significance, and a fluorophenylsulfonyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one typically involves multiple steps, including the formation of the nicotinamide core, the introduction of the fluorophenylsulfonyl group, and the final coupling reactions. Common synthetic routes may involve:
Formation of Nicotinamide Core: This can be achieved through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.
Introduction of Fluorophenylsulfonyl Group: This step often involves the use of sulfonyl chlorides and fluorobenzenes under basic conditions.
Coupling Reactions: The final step involves coupling the intermediate products using catalysts such as palladium in the presence of ligands and bases.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like nitric acid and sulfuric acid to introduce nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The nicotinamide core can influence cellular metabolism and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide
- 2-(3-{[(4-bromophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-3-5-19(6-4-17)24-26-18(2)15-22(27-24)31-16-23(30)29-13-11-28(12-14-29)21-9-7-20(25)8-10-21/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQFYUGECYNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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